- Synthesis and biological evaluation of novel C-indolylxylosides as sodium-dependent glucose co-transporter 2 inhibitors, European Journal of Medicinal Chemistry, 2012, 55, 32-38
Cas no 90481-77-9 (3-Bromo-1-(p-toluenesulfonyl)indole)
90481-77-9 structure
Product Name:3-Bromo-1-(p-toluenesulfonyl)indole
Número CAS:90481-77-9
MF:C15H12BrNO2S
Megavatios:350.230281829834
MDL:MFCD09260442
CID:798385
PubChem ID:11210274
Update Time:2025-05-19
3-Bromo-1-(p-toluenesulfonyl)indole Propiedades químicas y físicas
Nombre e identificación
-
- 3-Bromo-1-tosyl-1H-indole
- 1H-Indole,3-bromo-1-[(4-methylphenyl)sulfonyl]-
- 3-bromo-1-(4-methylphenyl)sulfonylindole
- 3-Bromo-1-(p-toluenesulfonyl)indole
- 1H-Indole,3-bromo-1-[(4-methylphenyl)sulfonyl]
- 3-bromo-1-(4-toluenesulfonyl)indole
- 3-bromo-1-(toluene-4-sulfonyl)-1H-indole
- 3-bromo-1-tosylindole
- 3-Bromo-N-(p-toluenesulfonyl)indole
- 3-bromo-N-tosylindole
- 3-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole (ACI)
- CS-M3673
- DTXSID40458900
- 3-BROMO-1-[(4-METHYLPHENYL)SULFONYL]-1H-INDOLE
- VQWIINXTMHBRDW-UHFFFAOYSA-N
- AKOS015835805
- DB-128244
- SCHEMBL517434
- AB49974
- 3-BROMO-1-(4-METHYLBENZENESULFONYL)INDOLE
- MFCD09260442
- BS-23046
- 90481-77-9
-
- MDL: MFCD09260442
- Renchi: 1S/C15H12BrNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3
- Clave inchi: VQWIINXTMHBRDW-UHFFFAOYSA-N
- Sonrisas: O=S(N1C2C(=CC=CC=2)C(Br)=C1)(C1C=CC(C)=CC=1)=O
Atributos calculados
- Calidad precisa: 348.97700
- Masa isotópica única: 348.97721g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 20
- Cuenta de enlace giratorio: 2
- Complejidad: 439
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.3
- Superficie del Polo topológico: 47.4Ų
Propiedades experimentales
- Denso: 1.51
- Punto de ebullición: 502.8 °C at 760 mmHg
- Punto de inflamación: 257.9 °C
- PSA: 47.45000
- Logp: 5.03000
3-Bromo-1-(p-toluenesulfonyl)indole Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-1-(p-toluenesulfonyl)indole PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | B688463-100mg |
3-Bromo-1-(p-toluenesulfonyl)indole |
90481-77-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B688463-250mg |
3-Bromo-1-(p-toluenesulfonyl)indole |
90481-77-9 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B688463-500mg |
3-Bromo-1-(p-toluenesulfonyl)indole |
90481-77-9 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B688463-1g |
3-Bromo-1-(p-toluenesulfonyl)indole |
90481-77-9 | 1g |
$ 98.00 | 2023-04-18 | ||
| Chemenu | CM147240-25g |
3-bromo-1-tosyl-1H-indole |
90481-77-9 | 95% | 25g |
$223 | 2021-08-05 | |
| Chemenu | CM147240-5g |
3-bromo-1-tosyl-1H-indole |
90481-77-9 | 95%+ | 5g |
$*** | 2023-03-31 | |
| Chemenu | CM147240-25g |
3-bromo-1-tosyl-1H-indole |
90481-77-9 | 95%+ | 25g |
$*** | 2023-03-31 | |
| Chemenu | CM147240-100g |
3-bromo-1-tosyl-1H-indole |
90481-77-9 | 95%+ | 100g |
$*** | 2023-03-31 | |
| abcr | AB273212-1 g |
3-Bromo-1-(p-toluenesulfonyl)indole; 95% |
90481-77-9 | 1 g |
€76.00 | 2023-07-20 | ||
| abcr | AB273212-5 g |
3-Bromo-1-(p-toluenesulfonyl)indole; 95% |
90481-77-9 | 5 g |
€161.00 | 2023-07-20 |
3-Bromo-1-(p-toluenesulfonyl)indole Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Tripotassium phosphate , Tetrabutylammonium tribromide Solvents: Acetonitrile ; 2 h, 100 °C
Referencia
- Transition-metal-free decarboxylative bromination of aromatic carboxylic acids, Chemical Science, 2018, 9(15), 3860-3865
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Trifluorotoluene ; 4 h, rt
Referencia
- Syntheses of Heterocycle-2,3-Fused Indoline and Azaindoline Derivatives, Synlett, 2021, 32(10), 1034-1038
Métodos de producción 4
Condiciones de reacción
1.1 24 h, rt
Referencia
- 2-Hydroxyindoline-3-triethylammonium Bromide: A Reagent for Formal C3-Electrophilic Reactions of Indoles, Organic Letters, 2017, 19(16), 4275-4278
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Bromine Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate , Sodium bisulfite Solvents: Water ; 24 h, 0 °C
1.3 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate , Sodium bisulfite Solvents: Water ; 24 h, 0 °C
1.3 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
- Total synthesis of carbazomycin G by a thermal ring expansion/self-redox reaction cascade, European Journal of Organic Chemistry, 2014, 2014(17), 3715-3718
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 min, 0 °C
1.2 4 h, rt
1.3 Reagents: Water ; 0 °C
2.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C
1.2 4 h, rt
1.3 Reagents: Water ; 0 °C
2.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C
Referencia
- Synthesis and biological evaluation of novel C-indolylxylosides as sodium-dependent glucose co-transporter 2 inhibitors, European Journal of Medicinal Chemistry, 2012, 55, 32-38
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[2-(diphenylphosphinothioyl)phenyl]thioure… Solvents: Dibromomethane , Chloroform-d ; 20 min, rt
1.2 Reagents: 2-Methyl-2-butene ; rt
1.2 Reagents: 2-Methyl-2-butene ; rt
Referencia
- Total Synthesis of (+)-Hinckdentine A: Harnessing Noncovalent Interactions for Organocatalytic Bromination, JACS Au, 2022, 2(4), 793-800
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide , Lithium bromide Solvents: Acetic acid ; 8 h, rt → 100 °C
Referencia
- Hydrogen-Bond-Donor Solvents Enable Catalyst-Free (Radio)-Halogenation and Deuteration of Organoborons, Chemistry - A European Journal, 2021, 27(4), 1297-1300
3-Bromo-1-(p-toluenesulfonyl)indole Raw materials
- Indole
- Boc-NH-PEG1-OH
- 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carboxylic acid
- 1-(p-Toluenesulfonyl)indole
3-Bromo-1-(p-toluenesulfonyl)indole Preparation Products
3-Bromo-1-(p-toluenesulfonyl)indole Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:90481-77-9)3-Bromo-1-(p-toluenesulfonyl)indole
Número de pedido:A843562
Estado del inventario:in Stock
Cantidad:100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:00
Precio ($):609.0
Correo electrónico:sales@amadischem.com
3-Bromo-1-(p-toluenesulfonyl)indole Literatura relevante
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
90481-77-9 (3-Bromo-1-(p-toluenesulfonyl)indole) Productos relacionados
- 177775-88-1(9H-Carbazole, 3-bromo-9-[(4-methylphenyl)sulfonyl]-)
- 189265-99-4(6-bromo-1-tosyl-1H-indole)
- 887338-51-4(3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole)
- 887338-49-0(3-Bromo-5-chloro-1-(p-toluenesulfonyl)indole)
- 887338-40-1(3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole)
- 887338-48-9(3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole)
- 412048-77-2(4-bromo-1-(phenylsulfonyl)-1H-indole)
- 99655-68-2(3-Bromo-1-(phenylsulfonyl)-1H-indole)
- 1337956-17-8(1-Bromo-9-(phenylsulfonyl)-9H-carbazole)
- 96546-77-9(1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:90481-77-9)3-Bromo-1-(p-toluenesulfonyl)indole
Pureza:99%
Cantidad:100g
Precio ($):609.0